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Compound of Interest

Diethyl pyrazolo[1,5-a]pyridine-
Compound Name:
2,3-dicarboxylate

Cat. No.: B572967

CAS Number: 1226776-92-6

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides an in-depth overview of Diethyl pyrazolo[1,5-a]pyridine-2,3-
dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This
document outlines its chemical identity, a representative synthetic protocol, and explores the
biological potential of the broader pyrazolo[1,5-a]pyridine scaffold, particularly in the context of
cancer and tuberculosis research.

Compound Identification

Identifier Value

Chemical Name Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
CAS Number 1226776-92-6

Molecular Formula C13H14N204

Molecular Weight 262.26 g/mol
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Representative Experimental Protocol: Synthesis of
a Substituted Diethyl Pyrazolo[1,5-a]pyridine-2,3-
dicarboxylate Derivative

While a specific detailed protocol for the direct synthesis of the unsubstituted Diethyl
pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is not readily available in the reviewed literature, a
highly relevant and detailed sonochemical synthetic strategy for a substituted analogue, 7-
Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Diethyl Ester, has been
reported. This method, employing a [3+2] cycloaddition reaction, provides a valuable template

for the synthesis of this class of compounds.
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Caption: General workflow for the sonochemical synthesis of a substituted diethyl
pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.

Procedure:

A mixture of the appropriate 1-amino-2(1H)-pyridin-2-imine derivative (1 mmol) and diethyl
acetylenedicarboxylate (DEAD) (1 mmol) in ethanol (10 mL) is subjected to ultrasonication. The
reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the
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solvent is removed under reduced pressure, and the resulting crude product is purified by
recrystallization or column chromatography to yield the desired diethyl pyrazolo[1,5-
a]pyridine-2,3-dicarboxylate derivative.

Characterization Data for a Representative Derivative (7-Amino-6-cyano-5-phenylpyrazolo[1,5-
a]pyridine-2,3-dicarboxylic Acid Diethyl Ester):

Technique Data
Yield 92%
Melting Point 220-221 °C

3373, 3304 (NH2), 2217 (CN), 1736, 1712 (2

IR (KBr, cm™1) c=0)

8.48 (s, 2H, NHz2), 7.52-7.62 (m, 5H, Ar-H), 7.18
(s, 1H, pyridine H-4), 4.35 (g, J = 7.0 Hz, 2H,

1H NMR (DMSO-ds, & ppm) OCH2CHs), 4.28 (g, J = 7.0 Hz, 2H, OCH2CHs),
1.32 (t, J = 7.0 Hz, 3H, OCH2CHs), 1.25 (t, J =
7.0 Hz, 3H, OCH2CH?5)

163.3, 161.7, 149.0, 148.6, 144.5, 141.5, 137.2,
13C NMR (DMSO-ds, 0 ppm) 129.4, 128.8, 128.5, 116.3, 103.4, 101.7, 77.1,
62.0,61.2, 14.2, 13.9

m/z calculated for C20H18N4Oa: 378.1322;

HRMS (EI
(ED found: 378.1323

Biological Activity and Therapeutic Potential

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure™ in medicinal chemistry,
demonstrating a wide range of biological activities. While specific quantitative data for Diethyl
pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is limited in publicly available literature, extensive
research on its derivatives highlights significant potential in two key therapeutic areas:
oncology and infectious diseases.

Anticancer Activity: Protein Kinase Inhibition
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Numerous studies have identified pyrazolo[1,5-a]pyrimidine derivatives, close structural
analogs, as potent inhibitors of various protein kinases.[1][2][3] These enzymes play a crucial
role in cell signaling pathways that are often dysregulated in cancer.
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Caption: Proposed mechanism of action for pyrazolo[1,5-a]pyridine derivatives as kinase
inhibitors.
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By acting as ATP-competitive inhibitors, these compounds can block the phosphorylation
cascade, thereby inhibiting downstream signaling pathways responsible for tumor growth,
proliferation, and survival.[1] Kinases that have been identified as targets include EGFR, B-Raf,
MEK, and PI3K3.[1][4]

Antitubercular Activity

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have also demonstrated potent activity
against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][6] Some
compounds have shown low micromolar to nanomolar minimum inhibitory concentrations
(MICs) against both drug-susceptible and drug-resistant strains of M. tuberculosis.[6]

In Vitro Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide

Derivatives:
MDR-TB Strain 1 MDR-TB Strain 2
Compound H37Rv MIC (uM)
MIC (uM) MIC (uM)
Derivative A 0.05 0.1 0.08
Derivative B 0.03 0.06 0.05
Isoniazid (control) 0.2 > 10 > 10

Note: The data presented is for representative derivatives and not for Diethyl pyrazolo[1,5-
a]pyridine-2,3-dicarboxylate itself.

The development of novel anti-TB agents is a critical area of research due to the rise of
multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The pyrazolo[1,5-
a]pyridine scaffold represents a promising starting point for the discovery of new therapeutics to
combat this global health threat.

Conclusion

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a member of a versatile class of
heterocyclic compounds with significant, demonstrated potential in drug discovery. The
pyrazolo[1,5-a]pyridine core is a validated pharmacophore for the development of potent
kinase inhibitors for oncology applications and novel agents to treat tuberculosis. Further
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investigation into the synthesis and biological evaluation of variously substituted derivatives,
including the title compound, is warranted to fully explore their therapeutic potential. This guide
provides a foundational understanding for researchers and drug development professionals to
build upon in their exploration of this promising chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b572967?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

